![molecular formula C16H22ClNO B5975211 N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide](/img/structure/B5975211.png)
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 exerts its pharmacological effects by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which may underlie its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, cortex, and striatum. It has also been shown to increase the amplitude and frequency of GABAergic inhibitory postsynaptic currents in hippocampal neurons. These effects are consistent with its mechanism of action as a GABA-AT inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 is its high selectivity for GABA-AT, which minimizes off-target effects. However, its potency and selectivity may also pose challenges in designing experiments to study its effects in vivo. Additionally, N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has a relatively short half-life, which may limit its duration of action in vivo.
Zukünftige Richtungen
For research on N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 include investigating its therapeutic potential in various CNS disorders, including epilepsy, addiction, and anxiety. Additionally, further studies are needed to determine the optimal dosing and administration regimen for N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 in humans. Finally, studies investigating the potential for drug-drug interactions with N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 are also warranted.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 can be synthesized using a two-step process. In the first step, 3-chloro-4-methylbenzoyl chloride is reacted with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, addiction, and anxiety. Preclinical studies have demonstrated that N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 increases GABA levels in the brain and reduces seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJJQVVZUZBMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.